Home > Products > Screening Compounds P71152 > 2'-deoxy-2'-fluoro-2'-C-methylcytidine
2'-deoxy-2'-fluoro-2'-C-methylcytidine -

2'-deoxy-2'-fluoro-2'-C-methylcytidine

Catalog Number: EVT-8878962
CAS Number:
Molecular Formula: C10H14FN3O4
Molecular Weight: 259.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Deoxy-2'-fluoro-2'-C-methylcytidine is a synthetic nucleoside analog specifically designed to inhibit the replication of the hepatitis C virus. This compound, also known as PSI-6130, has shown significant antiviral activity by targeting the RNA-dependent RNA polymerase of the virus. Its unique structural modifications enhance its efficacy against hepatitis C, making it a valuable candidate in antiviral research and therapy.

Source and Classification

This compound is classified as a pyrimidine nucleoside analog. It is derived from cytidine, with modifications that include the presence of a fluorine atom at the 2' position and a methyl group at the 2'-C position. The synthesis of this compound involves advanced organic chemistry techniques, including fluorination reactions.

Synthesis Analysis

Methods

The synthesis of 2'-deoxy-2'-fluoro-2'-C-methylcytidine typically involves several key steps:

  1. Starting Material: The synthesis begins with N(4)-benzoyl-1-(2-methyl-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)cytosine.
  2. Fluorination: The DAST (Diethylaminosulfur trifluoride) fluorination method is employed to introduce the fluorine atom at the 2' position of the sugar moiety.
  3. Protection and Isolation: The reaction yields N(4)-benzoyl-1-[2-fluoro-2-methyl-3,5-di-O-benzoyl-beta-D-ribofuranosyl]cytosine as a protected intermediate. The 2'-C-methylcytidine is obtained as a byproduct, allowing for further biological evaluations of both compounds.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxy-2'-fluoro-2'-C-methylcytidine can be represented as follows:

  • Chemical Formula: C₁₁H₁₄F₁N₃O₄
  • Molecular Weight: Approximately 273.24 g/mol

The structure features a ribose sugar with modifications at the 2' position (fluorine), and the 4-position of the cytosine base is typically protected during synthesis.

Data

The compound's structural data includes bond lengths and angles that are essential for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 2'-deoxy-2'-fluoro-2'-C-methylcytidine is its phosphorylation to form its active triphosphate form, which is crucial for its mechanism of action against hepatitis C virus replication.

Technical Details

Phosphorylation is typically performed using cellular kinases, such as deoxycytidine kinase (dCK), which converts the nucleoside into its triphosphate form. The efficiency of this conversion can be quantified using steady-state kinetic assays, measuring parameters like KmK_m and kcatk_{cat}.

Mechanism of Action

Process

The mechanism by which 2'-deoxy-2'-fluoro-2'-C-methylcytidine exerts its antiviral effects involves:

  1. Incorporation into Viral RNA: Once phosphorylated to its triphosphate form, it competes with natural nucleotides for incorporation into viral RNA during replication.
  2. Termination of RNA Synthesis: The presence of the fluorine atom disrupts normal base pairing and leads to premature termination of RNA synthesis, effectively inhibiting viral replication.

Data

Studies have shown that this compound exhibits potent inhibitory activity in HCV replicon systems, demonstrating its potential as an antiviral agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.
  • Reactivity: Reacts with kinases to form active triphosphate derivatives.

Relevant data regarding these properties can be found in various chemical databases and literature on nucleoside analogs.

Applications

Scientific Uses

The primary application of 2'-deoxy-2'-fluoro-2'-C-methylcytidine lies in antiviral therapy, particularly against hepatitis C virus. Its development has implications for:

  1. Antiviral Drug Development: As a lead compound for designing new antiviral agents targeting RNA viruses.
  2. Research Tool: Used in laboratory settings to study viral replication mechanisms and resistance patterns.
Introduction to 2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine in Antiviral Research

Virological Context: Hepatitis C Virus (HCV) and RNA-Dependent RNA Polymerase (RdRp) Targeting

Hepatitis C virus (HCV), a positive-sense single-stranded RNA virus of the Flaviviridae family, encodes a nonstructural protein 5B (NS5B) that functions as an RNA-dependent RNA polymerase (RdRp). This enzyme is essential for viral genome replication and lacks homologs in human cells, making it a prime target for antiviral intervention [1] [4]. NS5B catalyzes de novo RNA synthesis via a primer-independent mechanism, utilizing a conserved catalytic site (motif C: GDD) that coordinates two magnesium ions for nucleotidyl transfer [1] [6]. The high genetic variability of HCV (six major genotypes and numerous quasispecies) necessitates inhibitors with broad genotypic coverage and a high barrier to resistance [4].

Nucleoside analog inhibitors (NIs) target the NS5B active site, acting as competitive substrates for natural nucleoside triphosphates. Following intracellular phosphorylation to their active triphosphate forms, they incorporate into nascent viral RNA, leading to premature chain termination. This mechanistic strategy offers advantages over allosteric inhibitors, including a higher barrier to resistance and pan-genotypic activity [1] [3] [4].

Table 1: Key Nucleoside Analogs Targeting HCV NS5B

CompoundChemical ModificationsPrimary MechanismResistance Mutation
2'-C-Methyladenosine2'-C-methyl groupNon-obligate chain terminationS282T
Valopicitabine (NM283)3'-O-valinyl ester of 2'-C-methylcytidineNon-obligate chain terminationS282T
PSI-61302'-deoxy-2'-fluoro-2'-C-methylcytidineChain termination after incorporationNone reported
Sofosbuvir2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine 5'-monophosphate prodrugNon-obligate chain terminationS282T

Rational Design of Nucleoside Analogs for HCV Inhibition

The development of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) exemplifies structure-guided drug design. Its core structure combines two critical modifications to the natural cytidine ribose ring:

  • 2'-C-Methyl Group: Introduces steric bulk that impedes RNA elongation. Following incorporation of the analog's monophosphate (PSI-6130-MP) into the nascent RNA chain, the 2'-methyl group sterically clashes with the incoming nucleotide, preventing further phosphodiester bond formation (non-obligate chain termination) [1] [4].
  • 2'-Fluoro Substituent: Enhances binding affinity to the NS5B active site and improves metabolic stability. The electronegative fluorine atom engages in favorable interactions within the highly conserved catalytic pocket and reduces susceptibility to enzymatic degradation [1] [3].

A critical aspect of PSI-6130's activation is its phosphorylation pathway. Biochemical studies with recombinant human kinases revealed that 2'-deoxycytidine kinase (dCK) efficiently catalyzes the initial phosphorylation step (Km = 81 µM; kcat = 0.007 s⁻¹), whereas uridine-cytidine kinase 1 (UCK-1) does not utilize PSI-6130 as a substrate [1] [3]. The monophosphate (PSI-6130-MP) is subsequently phosphorylated to the diphosphate by UMP-CMP kinase (YMPK) and finally to the active triphosphate (PSI-6130-TP) by nucleoside diphosphate kinase (NDPK) [1]. PSI-6130-TP inhibits wild-type HCV NS5B with a steady-state inhibition constant (Ki) of 4.3 µM, comparable to other 2'-C-methyl-nucleotide triphosphates [1] [3]. Crucially, PSI-6130-TP retains full inhibitory activity against the S282T mutant NS5B, which confers resistance to 2'-C-methyladenosine (Ki shift <2-fold) [1] [3].

Table 2: Phosphorylation Efficiency of PSI-6130 by Human Kinases

KinaseSubstrateKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
2'-Deoxycytidine Kinase (dCK)PSI-6130810.00786.4
Uridine-Cytidine Kinase 1 (UCK-1)PSI-6130Not a substrate--

A significant metabolic discovery was that PSI-6130 undergoes deamination in primary human hepatocytes, forming β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine (RO2433, PSI-6026) [2]. This metabolite is also phosphorylated to its active triphosphate form (RO2433-TP), which exhibits potent inhibition of NS5B (Ki similar to PSI-6130-TP) and causes chain termination. RO2433-TP demonstrates a significantly longer intracellular half-life (38 hours) compared to PSI-6130-TP (4.7 hours), contributing substantially to the overall antiviral effect [2] [6]. This dual active metabolite pathway represents a unique activation mechanism for PSI-6130.

Discovery and Development Timeline of PSI-6130

PSI-6130 emerged from systematic efforts to optimize 2'-modified nucleosides for HCV inhibition, building upon earlier observations of the antiviral activity of 2'-C-methylnucleosides:

  • Early 2000s: 2'-C-methylcytidine (NM107) and 2'-C-methyladenosine demonstrated potent anti-HCV activity in replicon systems but exhibited poor oral bioavailability and significant gastrointestinal toxicity (e.g., valopicitabine, the prodrug of NM107) [5].
  • 2005: Clark et al. first reported the synthesis and in vitro anti-HCV activity of PSI-6130. It showed superior potency (EC₅₀ in replicon cells ~0.5-4 µM) and selectivity compared to non-fluorinated 2'-C-methylcytidine analogs [1] [3].
  • 2006-2007: Biochemical characterization established the activation pathway involving dCK phosphorylation and identified chain termination as the mechanism of action of PSI-6130-TP [1] [3]. The critical resistance profile (activity against S282T mutant NS5B) was defined [1] [3]. Concurrently, metabolic studies in primary human hepatocytes revealed the formation and potent antiviral activity of the deaminated uridine metabolite RO2433 and its triphosphate (RO2433-TP) [2].
  • 2010s: While PSI-6130 itself did not advance to late-stage clinical development primarily due to pharmacokinetic limitations (likely requiring prodrug approaches), it served as the direct precursor for sofosbuvir. The discovery of the active uridine metabolite RO2433 directly informed the design of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine (PSI-7977), which was developed into the prodrug sofosbuvir. Sofosbuvir's phosphoramidate prodrug moiety efficiently delivers the monophosphate into hepatocytes, bypassing the rate-limiting first phosphorylation step [2] [6]. Sofosbuvir received FDA approval in 2013, revolutionizing HCV treatment.

Table 3: Key Milestones in the Development of PSI-6130 and Related Compounds

YearMilestoneSignificance
~2000Discovery of anti-HCV activity of 2'-C-methyl nucleosides (e.g., 2'-C-Me-A)Established 2'-C-methyl modification as viable strategy for HCV RdRp inhibition
2005Synthesis and initial anti-HCV replicon activity report for PSI-6130Demonstrated superior potency of 2'-deoxy-2'-fluoro-2'-C-methylcytidine design
2006Elucidation of phosphorylation pathway (dCK dependency) and chain terminationDefined biochemical activation mechanism and MoA of PSI-6130-TP
2007Identification of RO2433 metabolite and its active triphosphate (RO2433-TP)Revealed dual active metabolite pathway; informed design of sofosbuvir
2007Demonstration of retained potency against S282T NS5B mutantEstablished high barrier to resistance
2013FDA approval of Sofosbuvir (derived from PSI-6130 metabolite RO2433)Validated the 2'-F-2'-C-methyluridine chemotype as a clinical HCV cure

PSI-6130 remains a landmark compound in antiviral drug discovery. Its rational structure-based design, unique dual active metabolite profile, and high barrier to resistance directly enabled the development of sofosbuvir, proving the therapeutic potential of nucleotide analogs targeting the conserved active site of viral RNA polymerases [1] [2] [3].

Properties

Product Name

2'-deoxy-2'-fluoro-2'-C-methylcytidine

IUPAC Name

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

Molecular Formula

C10H14FN3O4

Molecular Weight

259.23 g/mol

InChI

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)

InChI Key

NYPIRLYMDJMKGW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.